5-Amino-2-(hydroxymethyl)phenol

Catalog No.
S3424036
CAS No.
40463-78-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(hydroxymethyl)phenol

CAS Number

40463-78-3

Product Name

5-Amino-2-(hydroxymethyl)phenol

IUPAC Name

5-amino-2-(hydroxymethyl)phenol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2

InChI Key

HDEZKWUFSMWOCB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)CO

Canonical SMILES

C1=CC(=C(C=C1N)O)CO

5-Amino-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol. This compound features an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) attached to a phenolic ring, making it a derivative of phenol. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Due to its functional groups:

  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines. This reaction is particularly useful in synthesizing more complex organic molecules .
  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound, which may further participate in various chemical transformations .
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of different substituents at various positions on the ring .

Research indicates that 5-Amino-2-(hydroxymethyl)phenol exhibits potential biological activity, particularly as an antimicrobial agent. Its structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological studies. The compound's ability to inhibit certain bacterial strains suggests its utility in developing new antibacterial agents .

Several methods exist for synthesizing 5-Amino-2-(hydroxymethyl)phenol:

  • Hydroxymethylation of 5-Amino-2-methylphenol: This method involves treating 5-amino-2-methylphenol with formaldehyde under controlled conditions to introduce the hydroxymethyl group.
  • Reduction Reactions: Starting from nitrophenols, reduction processes can yield the desired amino and hydroxymethyl functionalities through catalytic hydrogenation or chemical reducing agents .
  • Direct Amination: The introduction of the amino group can be achieved through direct amination reactions involving suitable precursors .

5-Amino-2-(hydroxymethyl)phenol has several notable applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it may serve as a lead compound in developing new antibiotics.
  • Dyes and Pigments: The compound's ability to undergo various chemical transformations makes it suitable for synthesizing dyes used in textiles and other materials.
  • Polymer Chemistry: It can be used as a monomer or additive in polymer formulations, enhancing properties like thermal stability and chemical resistance .

Studies on the interactions of 5-Amino-2-(hydroxymethyl)phenol with biological systems have shown that it can affect cellular processes. Its interactions with enzymes and receptors are of particular interest, as they may elucidate mechanisms underlying its biological activity. Additionally, environmental factors such as pH and temperature significantly influence its stability and efficacy .

Several compounds share structural similarities with 5-Amino-2-(hydroxymethyl)phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-2-methylphenolContains an amino group and a methyl groupLess polar than 5-Amino-2-(hydroxymethyl)phenol
4-Amino-3-hydroxytolueneHydroxyl and amino groups on different positionsPotentially different biological activities
3-AminophenolAmino group attached directly to phenolLacks hydroxymethyl functionality

5-Amino-2-(hydroxymethyl)phenol is unique due to its specific combination of an amino group and a hydroxymethyl group on the aromatic ring, which enhances its reactivity and potential applications compared to similar compounds.

XLogP3

0.6

Dates

Modify: 2023-08-19

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